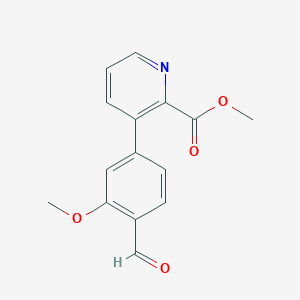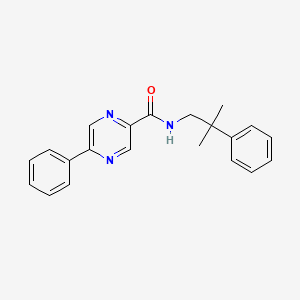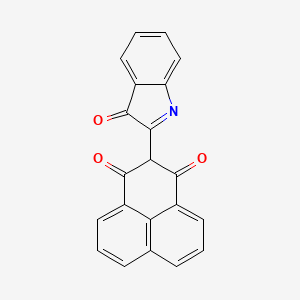
1-(7-tert-Butyl-1,3-dihydro-2-benzofuran-1-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-tert-Butyl-1,3-dihydro-2-benzofuran-1-yl)methanamine is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound features a tert-butyl group at the 7th position and a methanamine group attached to the 1st position of the benzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-tert-Butyl-1,3-dihydro-2-benzofuran-1-yl)methanamine typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes or ketones.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination of the corresponding benzofuran aldehyde or ketone using ammonia or an amine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-tert-Butyl-1,3-dihydro-2-benzofuran-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzofuran quinones, while reduction could produce benzofuran alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(7-tert-Butyl-1,3-dihydro-2-benzofuran-1-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 1-(7-tert-Butyl-1,3-dihydro-2-benzofuran-1-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: The parent compound without the tert-butyl and methanamine groups.
7-tert-Butylbenzofuran: Similar structure but lacks the methanamine group.
1-(2-Benzofuranyl)methanamine: Similar structure but lacks the tert-butyl group.
Uniqueness
1-(7-tert-Butyl-1,3-dihydro-2-benzofuran-1-yl)methanamine is unique due to the presence of both the tert-butyl and methanamine groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above .
Eigenschaften
CAS-Nummer |
852110-23-7 |
|---|---|
Molekularformel |
C13H19NO |
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
(7-tert-butyl-1,3-dihydro-2-benzofuran-1-yl)methanamine |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)10-6-4-5-9-8-15-11(7-14)12(9)10/h4-6,11H,7-8,14H2,1-3H3 |
InChI-Schlüssel |
OXTICSVMQABZRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC2=C1C(OC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-[Oxydi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14182298.png)
![4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14182299.png)


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-methylphenyl)-](/img/structure/B14182322.png)





![7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14182356.png)
![4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile](/img/structure/B14182359.png)
![Bis[(4-fluorophenyl)methyl]stannanone](/img/structure/B14182365.png)
